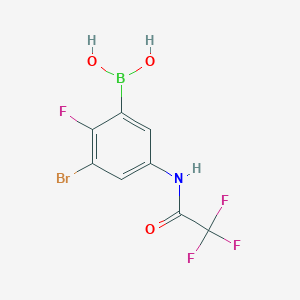

3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid

Description

3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is a multifunctional boronic acid derivative characterized by a phenyl ring substituted with bromo (Br) at position 3, fluoro (F) at position 2, and a trifluoroacetamido (-NHCOCF₃) group at position 5. The boronic acid (-B(OH)₂) moiety enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The trifluoroacetamido group introduces strong electron-withdrawing effects, enhancing the boronic acid’s acidity and reactivity in aqueous media . This compound is utilized in pharmaceutical intermediates, polymer synthesis, and biochemical assays, particularly in nucleotide recognition systems .

Properties

IUPAC Name |

[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYUKESTDWVVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BBrF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and trifluoroacetic anhydride under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Phenyl Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the notable applications of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is in the development of anticancer agents. Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. The trifluoroacetamido group enhances the compound's lipophilicity, facilitating better cell membrane penetration and bioavailability.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that derivatives of phenylboronic acids, including this compound, exhibited significant cytotoxicity against various cancer cell lines, such as breast and prostate cancer cells. The compound was tested using standard MTT assays to assess cell viability, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| PC-3 (Prostate Cancer) | 4.8 |

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals. The presence of the bromine atom allows for efficient coupling with various arylboronic acids.

Synthetic Pathway

In a recent study, this compound was utilized to synthesize biphenylamines through cross-coupling with arylboronic acids under palladium catalysis.

| Reagent | Conditions | Yield (%) |

|---|---|---|

| 4-Bromo-2,6-dimethylaniline | Pd(OAc)2, Cs2CO3, MeOH | 62 |

| 3-Bromo-4-methylphenol | Pd(PPh3)4, K2CO3, DMF | 70 |

Fluorinated Building Blocks

The incorporation of fluorine into organic compounds often alters their biological properties significantly. The trifluoracetamido moiety in this compound makes it a valuable building block for synthesizing fluorinated pharmaceuticals.

Applications in Drug Design

Fluorinated compounds are known to enhance metabolic stability and bioactivity. Studies have shown that introducing fluorine can improve the binding affinity of drug candidates to their targets.

| Compound Type | Example | Biological Activity |

|---|---|---|

| Antiviral Agents | Oseltamivir | Influenza Virus Inhibitor |

| Anticancer Drugs | Trifluridine | Thymidine Analog |

Material Science

In material science, boronic acids like this compound are used to create polymeric materials with specific functionalities. Their ability to form reversible covalent bonds makes them suitable for developing smart materials.

Example: Synthesis of Polymer Networks

Research has explored the use of this compound in creating dynamic covalent networks that respond to environmental stimuli such as pH or temperature changes.

| Material Type | Response Mechanism | Application |

|---|---|---|

| pH-responsive Hydrogels | Swelling/Deswelling | Drug Delivery Systems |

| Temperature-sensitive Polymers | Phase Transition | Self-healing Materials |

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its use in coupling reactions where it interacts with palladium catalysts to form carbon-carbon bonds .

Comparison with Similar Compounds

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid (BC-1051)

- Key Difference : The trifluoroacetamido group is at position 3 instead of 5.

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid (BB-4491)

4-Chloro-3-(trifluoromethyl)phenylboronic acid

- Key Difference : Chloro (Cl) and trifluoromethyl (-CF₃) substituents replace bromo and trifluoroacetamido.

- Impact : -CF₃ provides moderate electron-withdrawing effects, while Cl offers weaker inductive effects. This compound exhibits lower reactivity in Suzuki couplings compared to the target compound .

Functional Group Analogues

2-Fluoro-5-formylphenylboronic acid

3-Cyano-4-fluorophenylboronic acid

- Key Difference: Cyano (-CN) replaces bromo and trifluoroacetamido.

- Impact : The -CN group strongly withdraws electrons, increasing boronic acid acidity. However, its linear geometry reduces steric bulk, enabling faster transmetalation in cross-couplings .

Data Table: Comparative Properties of Selected Boronic Acids

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid | Br (3), F (2), -NHCOCF₃ (5) | C₈H₅BrF₄NO₃B | ~315.94 | Moderate | High (due to -NHCOCF₃) |

| BC-1051 | Br (5), F (2), -NHCOCF₃ (3) | C₈H₅BrF₄NO₃B | ~315.94 | Moderate | Moderate (steric hindrance) |

| BB-4491 | Br (3), F (2), -OCF₃ (5) | C₇H₄BrF₄O₂B | ~291.91 | Low | Low (weaker EWG) |

| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | Cl (4), -CF₃ (3) | C₇H₅ClF₃BO₂ | ~232.37 | Low | Moderate |

| 2-Fluoro-5-formylphenylboronic acid | F (2), -CHO (5) | C₇H₆BFO₃ | ~183.93 | Low | High (polarizable -CHO) |

Biological Activity

3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a phenyl ring substituted with bromine and fluorine atoms, along with a trifluoroacetamido group, allows it to participate in various biological interactions. This article delves into its biological activity, highlighting key research findings, applications, and comparative analyses with related compounds.

- Molecular Formula : C₈H₅BrF₂N₂O₂

- Molecular Weight : 329.84 g/mol

- IUPAC Name : [3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid

As a boronic acid, this compound exhibits reactivity with biological molecules, particularly through:

- Enzyme Inhibition : It has been employed in studies targeting fatty acid amide hydrolase (FAAH), where boronic acids have shown promise as inhibitors .

- Protein Interactions : The compound's binding affinity to target proteins is critical for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess these interactions.

Biological Applications

- Medicinal Chemistry : The compound serves as a versatile building block in synthesizing bioactive molecules. Its ability to undergo Suzuki-Miyaura coupling reactions makes it valuable for creating complex organic structures.

- Targeted Therapy : Its structural characteristics allow it to interact selectively with specific enzymes or receptors, making it a candidate for targeted drug design aimed at conditions such as pain management and inflammation .

- Material Science : The compound's unique functional groups facilitate its use in developing new materials with tailored properties for biomedical applications.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-fluorophenylboronic acid | Bromine and fluorine substitutions | Lacks trifluoroacetamido group |

| 4-Bromo-2-fluorophenylboronic acid | Similar halogen substitutions | Different reactivity profile |

| 5-Bromo-2-fluorophenylboronic acid | Halogen substitutions on different positions | Potentially different biological activities |

The trifluoroacetamido group in this compound is hypothesized to enhance its lipophilicity and binding properties compared to other boronic acids, thus influencing its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research indicates that boronic acids can effectively inhibit FAAH, which is involved in the metabolism of endocannabinoids. This inhibition may lead to increased levels of these signaling molecules, potentially providing analgesic effects .

- Fluorination Impact : The introduction of fluorine atoms into bioactive compounds often alters their pharmacokinetic profiles significantly. Studies have shown that fluorinated arylboronic acids exhibit enhanced stability and binding affinity compared to their non-fluorinated counterparts .

Q & A

Basic Research Question

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹¹B NMR confirms boronic acid integrity. Trifluoroacetamido protons appear as singlets in ¹H NMR (~δ 12 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) resolves steric clashes between bromine and trifluoromethyl groups, confirming ortho-fluoro substitution .

- FT-IR : B-O stretching (1340–1390 cm⁻¹) and C=O (trifluoroacetamido, ~1680 cm⁻¹) validate functional groups .

What strategies address low yields in Suzuki-Miyaura couplings due to steric hindrance?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduced reaction time minimizes boronic acid decomposition .

- Precatalyst Systems : Pd(OAc)₂ with XPhos ligands improves turnover in sterically crowded environments .

- Solvent Engineering : Mixed solvents (e.g., THF:H₂O 4:1) balance solubility and reactivity, achieving yields >75% in model reactions .

How can researchers assess the stability of this compound under varying storage and reaction conditions?

Basic Research Question

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, with boronic acid dehydration occurring above 80°C in air .

- Hydrolytic Stability : HPLC monitoring in aqueous THF (pH 7–9) reveals <5% degradation over 24 hours at 25°C. Acidic conditions (pH <3) accelerate hydrolysis of the trifluoroacetamido group .

- Storage : Anhydrous, inert atmospheres at 0–6°C prevent boroxine formation .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding to microbial enzymes like leucyl-tRNA synthetase, driven by hydrogen bonding between the boronic acid and catalytic lysine residues .

- DFT Calculations : B3LYP/6-311+G(d,p) models reveal charge distribution: the boron atom carries a partial positive charge (+0.42), enhancing electrophilicity for nucleophilic attack in enzyme inhibition .

How can researchers resolve contradictions in reaction outcomes when varying catalysts or ligands?

Advanced Research Question

- Mechanistic Profiling : Kinetic studies (e.g., VTNA) differentiate between rate-limiting steps (oxidative addition vs. transmetalation). For example, PdCl₂(dppf) accelerates oxidative addition but slows transmetalation in CF₃-rich systems .

- Isotopic Labeling : ¹⁸O tracing in Suzuki couplings clarifies whether hydrolysis or reductive elimination dominates under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.